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molecular formula C12H10ClNO2 B8811824 Ethyl 5-chloroquinoline-6-carboxylate

Ethyl 5-chloroquinoline-6-carboxylate

Cat. No. B8811824
M. Wt: 235.66 g/mol
InChI Key: DHTMKCPSNNNFBW-UHFFFAOYSA-N
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Patent
US05922734

Procedure details

Lithiumaluminiumhydride (1.66 g) was added portionwise to a solution of intermediate 1 (10.11 g) in tetrahydrofuran (325 ml) at 0° C. under N2 and the mixture was stirred for 1 hour. Ethylacetate (70 ml) and water (3 ml) were added to the mixture which was subsequently filtered. The filtrate was dried over MgSO4, filtered and evaporated, yielding 7.9 g (93%) 5-chloro-6-quinolinemethanol (intermediate 2).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:17]([C:18](OCC)=[O:19])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2.C(OC(=O)C)C.O>O1CCCC1>[Cl:7][C:8]1[C:17]([CH2:18][OH:19])=[CH:16][CH:15]=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10.11 g
Type
reactant
Smiles
ClC1=C2C=CC=NC2=CC=C1C(=O)OCC
Name
Quantity
325 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was subsequently filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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